![molecular formula C20H13F4N5OS B2737768 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852374-81-3](/img/structure/B2737768.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N5OS and its molecular weight is 447.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazolopyridazine family and exhibits unique structural features that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F3N5OS, with a molecular weight of approximately 393.37 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is significant for its pharmacological activities. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated potent activity against various bacterial strains, including drug-resistant pathogens. Studies indicate that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Triazole derivative A | 0.125 - 8 | S. aureus, E. coli |
Triazole derivative B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. A series of related compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating promising antitubercular properties .
The biological activity of the compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial metabolism and cell division. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi . Additionally, the thioether moiety may enhance binding affinity to target proteins.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazolo-pyridazine derivatives for their antibacterial efficacy against clinical isolates. Among these, one derivative demonstrated an MIC of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new treatments for resistant infections.
- Antitubercular Evaluation : In another study, a related compound was tested against various strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structural features significantly inhibited bacterial growth in vitro.
Propiedades
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-13-5-3-4-12(10-13)19-27-26-16-8-9-18(28-29(16)19)31-11-17(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLYZSIRZLRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.